1H-indazol-5-ol derivatives represent a class of heterocyclic compounds characterized by a fused benzene and pyrazole ring system with a hydroxyl group at the 5-position. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, making them attractive scaffolds for drug discovery. [] 4-Bromo-1H-indazol-5-ol, with a bromine atom at the 4-position, offers further opportunities for structural modification and exploration of its potential applications in various research fields.
4-Bromo-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 4th position and a hydroxyl group at the 5th position of the indazole ring. Indazoles are bicyclic structures formed by the fusion of a benzene ring with a pyrazole ring. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and drug development.
The compound can be synthesized through various methods, including cyclization reactions involving ortho-substituted benzylidenehydrazines and benzaldehydes. Its molecular formula is C7H6BrN3O, with a molecular weight of 228.04 g/mol.
4-Bromo-1H-indazol-5-ol is classified as an indazole derivative and can be categorized under heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, making it a subject of interest in organic synthesis and pharmacology.
The synthesis of 4-bromo-1H-indazol-5-ol can be achieved through several synthetic routes. A common method involves the cyclization of ortho-substituted benzylidenehydrazines with ortho-substituted benzaldehydes. This reaction typically proceeds under acidic or basic conditions, facilitating the formation of the indazole core structure .
The synthesis often employs catalysts such as palladium or copper salts to enhance reaction efficiency. For instance, rhodium-catalyzed amination reactions have been reported for synthesizing related indazole derivatives, showcasing the versatility of these synthetic approaches . Additionally, microwave-assisted synthesis techniques have been explored to improve yields and reduce reaction times .
The molecular structure of 4-bromo-1H-indazol-5-ol features a fused bicyclic system consisting of a five-membered pyrazole ring and a six-membered benzene ring. The bromine atom and hydroxyl group introduce specific reactivity patterns that are significant for its biological activity.
4-Bromo-1H-indazol-5-ol can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The choice of reagents and conditions significantly influences the reaction pathways and product distributions.
The mechanism of action for 4-bromo-1H-indazol-5-ol involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor for certain enzymes or receptors, modulating various biological pathways relevant to therapeutic effects. The precise molecular targets depend on the context of its application, such as in cancer therapy or anti-inflammatory treatments .
4-Bromo-1H-indazol-5-ol is typically a solid at room temperature with a crystalline structure that can be analyzed using techniques like X-ray crystallography. Its solubility characteristics may vary based on solvent polarity.
The compound exhibits notable stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of both the bromine atom and hydroxyl group, which can participate in nucleophilic substitution or electrophilic attack reactions.
4-Bromo-1H-indazol-5-ol has several scientific uses:
Classical approaches to 4-bromo-1H-indazol-5-ol involve sequential halogenation and oxygenation of pre-formed indazole cores. Directed ortho-metalation (DoM) methodologies enable precise C4 bromination through temporary N-protection. Lithium diisopropylamide (LDA)-mediated deprotonation at -78°C generates a configurationally stable aryllithium intermediate, which undergoes electrophilic trapping with brominating agents (e.g., Br₂, NBS) to achieve 60-75% regioselectivity for C4 functionalization [2]. Subsequent hydroxylation is accomplished via two principal pathways:
Table 1: Comparative Bromination Conditions for Indazole Derivatives
Substrate | Reagent | Solvent | Temp (°C) | C4 Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
1H-Indazol-5-ol | Br₂ | DCM | 25 | 35 | 42 |
N-Piv-1H-Indazol-5-ol | NBS | THF | -78 | 78 | 65 |
4-NO₂-1H-Indazole | Br₂ | AcOH | 80 | 92* | 73 |
5-Me-1H-Indazole | LDA/Br₂ | THF | -78 | 85 | 70 |
Bromination occurs at C7 due to nitro group direction [3]
Critical parameters influencing regioselectivity include:
Transition metal catalysis enables direct construction of functionalized indazoles from acyclic precursors, bypassing regioselectivity challenges of late-stage functionalization. Palladium-catalyzed cyclizations demonstrate particular utility:
Copper-mediated cyclizations offer cost-effective alternatives:
CuI (10 mol%) Ethanol, 80°C, 12h Yields: 60-72% Substrate Scope: Tolerates electron-withdrawing C4 substituents Limitation: Sensitive to steric hindrance at C6/C7 positions [8]
Table 2: Metal-Catalyzed Synthesis of 4-Bromo-1H-indazol-5-ol Derivatives
Catalyst System | Precursor Class | Reaction Conditions | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 2-Bromo-5-hydroxybenzaldehyde + NH₂NH₂ | K₂CO₃, DMF, 100°C, 8h | 75-88 | High functional group tolerance |
[Cp*RhCl₂]₂/AgSbF₆ | 2-Bromophenyl ketones + N-tosylhydrazones | MeOH, 80°C, 6h | 68-79 | Direct C3 functionalization |
CuI/phenanthroline | 2-Bromoaryl aldimines | EtOH, reflux, 12h | 60-72 | Low catalyst loading (5 mol%) |
NiCl₂(dme)/Zn | 2,4-Dibromo-5-hydroxybenzaldehyde + NH₂NHBoc | DMF, 60°C, 6h | 55-65 | Chemoselective dehalogenation |
Regiocontrol in indazole functionalization remains challenging due to the competing reactivity of C3, C4, C6, and C7 positions. Electrophilic Aromatic Substitution (EAS) at C7 dominates unless C4 is blocked, as demonstrated by Fukui function analysis:
C7 > C5 > C6 (fk+ values: 0.085, 0.072, 0.041) [3]
Strategies for achieving C4 selectivity include:
Table 3: Solvent and Temperature Effects on NBS Bromination Regioselectivity
Solvent | Temp (°C) | C4 Bromination (%) | C7 Bromination (%) | Dibromination (%) |
---|---|---|---|---|
DCM | 25 | 26 | 65 | 4 |
DMF | 80 | 84 | <5 | 10 |
ACN | 60 | 58 | 28 | 12 |
THF | 65 | 45 | 40 | 8 |
Ortho-quinone intermediates enable chemoselective C4 functionalization through temporary oxidation of C5-OH followed by conjugate addition of bromide nucleophiles. This strategy achieves 78% regioselectivity without metal catalysts but requires careful redox control [7].
Non-indazole precursors provide efficient access to 4-bromo-1H-indazol-5-ol through tandem cyclization-functionalization:
Cyanoacetylative cyclization represents an innovative approach:
Step 1: 2,4-Dibromophenol + N₂H₄ → 4-Bromo-6-hydroxyindazole (62%) Step 2: Cu-catalyzed cyanation at C4 Step 3: Nitrile hydrolysis to C5-OH (overall 48% yield)
Environmental considerations drive development of eco-compatible synthetic routes:
Solvent selection guidelines for sustainable synthesis:
Recommended: Cyclopentyl methyl ether (CPME), Ethyl lactate, 2-MeTHF Avoid: DMF, NMP, DCM Catalyst systems: TEMPO/NaOCl (oxidant), polymer-immobilized NBS
Table 4: Solvent Sustainability Metrics for Indazole Synthesis
Solvent | PMI* (g/g) | E-Factor | CED (MJ/kg)** | Renewable Carbon (%) |
---|---|---|---|---|
DMF | 8.7 | 32 | 102 | 0 |
2-MeTHF | 3.1 | 11 | 48 | 100 |
Ethyl lactate | 2.8 | 9 | 37 | 100 |
Water | 1.0 | 5 | 0.1 | 100 |
Process Mass Intensity*Cumulative Energy Demand
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: